molecular formula C19H13Cl2NO2 B11225248 (Z)-2-(2,4-dichlorophenyl)-4-((E)-2-methyl-3-phenylallylidene)oxazol-5(4H)-one

(Z)-2-(2,4-dichlorophenyl)-4-((E)-2-methyl-3-phenylallylidene)oxazol-5(4H)-one

Cat. No.: B11225248
M. Wt: 358.2 g/mol
InChI Key: QFXBVSWHVLENBY-YZXVBUGESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxazolones are heterocyclic compounds with a five-membered ring containing oxygen and nitrogen. These derivatives are recognized for their diverse biological activities, including acetylcholinesterase (AChE) inhibition , antitumor properties , and roles as precursors in synthesizing amino acids and peptides . The compound (Z)-2-(2,4-dichlorophenyl)-4-((E)-2-methyl-3-phenylallylidene)oxazol-5(4H)-one belongs to the 4-benzylidene oxazolone class. Its structure features a 2,4-dichlorophenyl group at position 2 and an (E)-2-methyl-3-phenylallylidene substituent at position 2. The stereochemistry (Z-configuration at the oxazolone ring and E-configuration at the allylidene moiety) is critical for its conformational stability and interactions with biological targets.

The allylidene moiety contributes to π-π stacking interactions, which are essential for stabilizing ligand-receptor complexes .

Properties

Molecular Formula

C19H13Cl2NO2

Molecular Weight

358.2 g/mol

IUPAC Name

(4Z)-2-(2,4-dichlorophenyl)-4-[(E)-2-methyl-3-phenylprop-2-enylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C19H13Cl2NO2/c1-12(9-13-5-3-2-4-6-13)10-17-19(23)24-18(22-17)15-8-7-14(20)11-16(15)21/h2-11H,1H3/b12-9+,17-10-

InChI Key

QFXBVSWHVLENBY-YZXVBUGESA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)OC(=N2)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)OC(=N2)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(2,4-DICHLOROPHENYL)-4-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. One common approach is the condensation of 2,4-dichlorobenzaldehyde with an appropriate amine to form an intermediate Schiff base, followed by cyclization with an isocyanate to yield the oxazol-5-one ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(2,4-DICHLOROPHENYL)-4-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazolones.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.

    Substitution: Halogen substitution reactions can occur, particularly at the dichlorophenyl group, using nucleophiles like sodium methoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve desired transformations.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and conditions used. For example, oxidation may yield oxazolones, while reduction can produce reduced derivatives of the original compound.

Scientific Research Applications

(4Z)-2-(2,4-DICHLOROPHENYL)-4-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4Z)-2-(2,4-DICHLOROPHENYL)-4-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Table 1: Substituent Effects on Oxazolone Derivatives

Compound Name R1 (Position 2) R2 (Position 4) Key Properties
(Z)-2-(2,4-Dichlorophenyl)-4-((E)-2-methyl-3-phenylallylidene)oxazol-5(4H)-one 2,4-Dichlorophenyl (E)-2-Methyl-3-phenylallylidene High lipophilicity; potential P-gp inhibition
(Z)-4-[(E)-3-Phenylallylidene]-2-[(E)-Styryl]oxazol-5(4H)-one (3a) Styryl (E)-3-Phenylallylidene Yellow solid; m.p. 150–151°C; P-gp inhibition activity
4-((Z)-4-Chlorobenzylidene)-2-((E)-Styryl)oxazol-5(4H)-one (3) Styryl 4-Chlorobenzylidene AChE inhibition (IC₅₀ = 12 µM); improved memory in mice at 10–100 µmol/kg
(Z)-2-[(E)-4-Methoxystyryl]-4-Benzylidene Oxazol-5(4H)-one (1912) 4-Methoxystyryl Benzylidene White solid; m.p. 184–185°C; used in cinnamamide derivatives synthesis

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : Chlorine substituents (e.g., 2,4-dichlorophenyl) increase electrophilicity and metabolic stability compared to methoxy or hydroxy groups .
  • Stereochemical Influence : The E-configuration in allylidene groups ensures planar geometry for optimal π-π interactions, as seen in compound 3a .
  • Synthetic Routes : Most oxazolones are synthesized via Erlenmeyer azlactone synthesis, involving condensation of cinnamoylglycine with aldehydes . Modifications at R1 and R2 require tailored aldehydes or styryl precursors .

Physicochemical Properties

Table 2: Thermal and Spectral Data Comparison

Compound Name Melting Point (°C) IR (C=O Stretch, cm⁻¹) NMR Characteristics (δ, ppm)
Target Compound Not reported Inferred ~1775 Dichlorophenyl protons: δ 7.4–7.8 (doublets); allylidene: δ 6.5–7.2
3a 150–151 1775.82 Styryl protons: δ 7.71 (d, J = 16.09 Hz); aromatic: δ 7.44–7.50
4-((Z)-4-Methoxybenzylidene)-2-((E)-Styryl)oxazol-5(4H)-one (4) Not reported Similar to 1775 Methoxy signal: δ 3.85; benzylidene protons: δ 7.3–7.6
4-(2-Methoxybenzylidene)-2-Phenyloxazol-5(4H)-one Not reported 1775 Methoxy: δ 3.85; aromatic: δ 6.8–7.9

Key Observations :

  • Melting Points : Bulky substituents (e.g., dichlorophenyl) likely increase melting points compared to styryl or methoxy analogs due to enhanced van der Waals interactions .
  • IR Spectroscopy : The carbonyl stretch (C=O) remains consistent (~1775 cm⁻¹) across oxazolones, confirming structural integrity .
  • NMR Trends : Chlorine substituents deshield adjacent protons, shifting signals downfield (e.g., δ 7.4–7.8 for dichlorophenyl vs. δ 6.8–7.6 for methoxy analogs) .

Table 3: Functional Activity of Selected Oxazolones

Compound Name Biological Activity IC₅₀ or Effective Dose Mechanism/Application
Target Compound Inferred P-gp inhibition Not reported Multidrug resistance reversal
3a P-gp inhibition EC₅₀ = 5 µM Restores drug sensitivity in resistant cancer cells
4-((Z)-4-Chlorobenzylidene)-2-((E)-Styryl)oxazol-5(4H)-one (3) AChE inhibition IC₅₀ = 12 µM Cognitive improvement in mice (10–100 µmol/kg)
(Z)-2-[(E)-4-Methoxystyryl]-4-Benzylidene Oxazol-5(4H)-one (1912) Intermediate for cinnamamide derivatives N/A Anticancer and anti-inflammatory agent synthesis

Key Observations :

  • P-gp Inhibition : Chlorinated derivatives (e.g., target compound, 3a) show promise in overcoming multidrug resistance, likely due to enhanced hydrophobic interactions with P-gp’s transmembrane domains .
  • AChE Inhibition : Electron-withdrawing groups (e.g., 4-Cl in compound 3) improve AChE binding affinity compared to electron-donating groups (e.g., 4-OCH₃) .
  • Therapeutic Potential: The target compound’s dichlorophenyl group may offer dual activity (P-gp and AChE inhibition), though experimental validation is needed.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.